2-(3-Methoxypropoxy)benzaldehyde
Overview
Description
“2-(3-Methoxypropoxy)benzaldehyde” is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is used in various chemical reactions and has a storage temperature requirement of being refrigerated .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a colorless liquid with a strong, sweet, and slightly floral smell. It has a boiling point of 106°C.Scientific Research Applications
Enzyme Catalysis in Asymmetric Synthesis
Research by Kühl et al. (2007) developed a process for enzyme-catalyzed asymmetric C–C-bond formation using benzaldehyde lyase. This process is significant for the synthesis of enantiomerically pure compounds, demonstrating the utility of enzymes in organic synthesis for creating complex molecules with high enantioselectivity Kühl et al., 2007.
Crystallography and Molecular Interactions
The crystal structure of 2-methoxy-benzaldehyde was studied by Ribeiro-Claro et al. (2002), revealing insights into intra- and intermolecular interactions, such as C–H···O hydrogen bonding. This type of analysis is crucial for understanding the physical properties of materials and the mechanisms of molecular recognition Ribeiro-Claro et al., 2002.
Spectroscopic Studies and Structural Analysis
Özay et al. (2013) synthesized and characterized a compound through various spectroscopic techniques and X-ray analysis. The structural elucidation of such compounds helps in the understanding of their chemical behavior and potential applications Özay et al., 2013.
Synthesis and Applications in Green Chemistry
Verdía et al. (2017) reported an undergraduate project focused on the synthesis of 3-(methoxycarbonyl)coumarin using an ionic liquid as a recyclable catalyst. This work highlights the application of green chemistry principles in synthesis, emphasizing the importance of environmentally benign solvents and catalysts Verdía et al., 2017.
Second Harmonic Generation (SHG) Applications
Singh et al. (2001) explored the growth of vanillin crystals for SHG applications in the ultra-violet and near-infrared wavelength regions. The study of organic materials for nonlinear optical applications is a vital area of research for developing new optical devices Singh et al., 2001.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzaldehydes, a class of compounds to which 2-(3-methoxypropoxy)benzaldehyde belongs, can disrupt cellular antioxidation systems . This disruption can lead to the destabilization of cellular redox homeostasis, potentially inhibiting microbial growth .
Biochemical Pathways
Benzaldehydes have been shown to disrupt cellular antioxidation systems, which could affect various biochemical pathways related to redox homeostasis .
Result of Action
As a benzaldehyde, it may disrupt cellular antioxidation systems, leading to the destabilization of cellular redox homeostasis . This could potentially inhibit microbial growth .
Properties
IUPAC Name |
2-(3-methoxypropoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-7-4-8-14-11-6-3-2-5-10(11)9-12/h2-3,5-6,9H,4,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJHBPLCUDFAQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.